molecular formula C18H16F3N3O4 B12982231 N-(2-Morpholino-5-(trifluoromethyl)phenyl)-3-nitrobenzamide

N-(2-Morpholino-5-(trifluoromethyl)phenyl)-3-nitrobenzamide

Cat. No.: B12982231
M. Wt: 395.3 g/mol
InChI Key: FQRWHDFUQSNQQA-UHFFFAOYSA-N
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Description

N-(2-Morpholino-5-(trifluoromethyl)phenyl)-3-nitrobenzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a trifluoromethyl group, and a nitrobenzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Morpholino-5-(trifluoromethyl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions One common method starts with the nitration of a suitable benzene derivative to introduce the nitro groupThe final step involves the formation of the benzamide linkage under specific reaction conditions, often requiring the use of coupling reagents and catalysts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-(2-Morpholino-5-(trifluoromethyl)phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, N-(2-Morpholino-5-(trifluoromethyl)phenyl)-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying cellular processes and signaling pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may make it suitable for drug development, particularly in targeting specific molecular pathways involved in diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-Morpholino-5-(trifluoromethyl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. The trifluoromethyl group enhances its binding affinity, while the nitro group can participate in redox reactions, further modulating its biological activity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N-(2-Morpholino-5-(trifluoromethyl)phenyl)-3-nitrobenzamide stands out due to the presence of the nitro group, which imparts unique chemical reactivity and biological activity. The combination of the morpholine ring and the trifluoromethyl group further enhances its stability and binding affinity, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H16F3N3O4

Molecular Weight

395.3 g/mol

IUPAC Name

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C18H16F3N3O4/c19-18(20,21)13-4-5-16(23-6-8-28-9-7-23)15(11-13)22-17(25)12-2-1-3-14(10-12)24(26)27/h1-5,10-11H,6-9H2,(H,22,25)

InChI Key

FQRWHDFUQSNQQA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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